Defined (7R,8aR) Absolute Configuration Versus Racemic or Uncontrolled Stereochemistry
The target compound possesses a fully defined (7R,8aR) absolute configuration, confirmed by the IUPAC name '(7R,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol' and the stereospecific InChI string 'InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7-/m1/s1' [1]. In contrast, generic 'octahydropyrrolo[1,2-a]piperazin-7-ol' or 'cis/trans' racemic mixtures lack stereochemical definition, providing an undefined mixture of stereoisomers. While direct comparative bioactivity data for the isolated enantiomers of this specific scaffold are absent from the open literature, the established principle of stereochemistry-dependent pharmacology dictates that the four possible stereoisomers cannot be assumed to be equivalent in any chiral environment such as a biological target [2].
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Absolute configuration (7R,8aR), specific InChI Key VLVMRQREBYGIBY-RNFRBKRXSA-N |
| Comparator Or Baseline | Racemic cis-octahydropyrrolo[1,2-a]piperazin-7-ol (CAS 2102409-52-7) or undefined stereochemistry |
| Quantified Difference | Not quantifiable in existing open data; qualitative necessity for chiral target engagement |
| Conditions | Chiral biological targets (e.g., NK1 receptor), as described in patent US9181259B2 for related scaffolds |
Why This Matters
For any drug discovery program targeting a chiral biological receptor, procurement of the stereochemically defined enantiomer is mandatory to ensure reproducible structure-activity relationships, as a racemate or incorrect enantiomer may exhibit reduced potency or off-target effects.
- [1] PubChem. (2025). Compound Summary for CID 51919070: (7R,8aR)-Octahydropyrrolo[1,2-a]pyrazin-7-ol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1594066-65-5 View Source
- [2] US9181259B2 - Substituted pyrrolo[1,2-a]piperazines and pyrrolo[1,2-a][1,4]diazepines as neurokinin 1 receptor antagonists. (2015). Google Patents. Retrieved from https://patents.google.com/patent/US9181259B2/en View Source
